Cetirizine Methyl Ester
Overview
Description
Cetirizine Methyl Ester is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. This compound is characterized by its molecular formula C22H27ClN2O3 and is known for its selective inhibition of peripheral H1 receptors, which helps alleviate symptoms of allergies such as sneezing, itching, and hives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Methyl Ester typically involves the esterification of cetirizine. One common method includes the reaction of cetirizine with methanol in the presence of an acid catalyst. The reaction conditions often involve refluxing the mixture to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Cetirizine Methyl Ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form cetirizine and methanol.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Cetirizine and methanol.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cetirizine Methyl Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cetirizine Methyl Ester involves the selective inhibition of peripheral H1 receptors. By blocking these receptors, the compound prevents the action of histamine, a molecule responsible for allergic symptoms. This inhibition reduces the symptoms of allergies such as itching, swelling, and redness .
Comparison with Similar Compounds
Cetirizine: The parent compound, widely used as an antihistamine.
Levocetirizine: An enantiomer of cetirizine with similar antihistamine properties but potentially fewer side effects.
Fexofenadine: Another second-generation antihistamine with a different chemical structure but similar therapeutic effects.
Uniqueness: Cetirizine Methyl Ester is unique due to its ester functional group, which can influence its pharmacokinetic properties, such as absorption and metabolism. This modification can potentially lead to different therapeutic profiles and applications compared to its parent compound and other similar antihistamines .
Properties
IUPAC Name |
methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19/h2-10,22H,11-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHNMFDSQCCDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83881-46-3 | |
Record name | Cetirizine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CETIRIZINE METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBM2U5K9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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